molecular formula C11H14N2O2S B14727058 S-(4-Acetamidophenyl) dimethylcarbamothioate CAS No. 13512-00-0

S-(4-Acetamidophenyl) dimethylcarbamothioate

Cat. No.: B14727058
CAS No.: 13512-00-0
M. Wt: 238.31 g/mol
InChI Key: DXTWPJONCJWDHY-UHFFFAOYSA-N
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Description

S-(4-Acetamidophenyl) dimethylcarbamothioate: is an organic compound with potential applications in various fields of chemistry and biology. It is characterized by the presence of an acetamidophenyl group attached to a dimethylcarbamothioate moiety. This compound is of interest due to its unique chemical structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Acetamidophenyl) dimethylcarbamothioate typically involves the reaction of 4-acetamidophenol with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-(4-Acetamidophenyl) dimethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbamothioate moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Chemistry: In chemistry, S-(4-Acetamidophenyl) dimethylcarbamothioate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form covalent bonds with specific amino acid residues makes it useful in labeling and tracking proteins.

Medicine: In medicine, this compound has potential applications as a drug candidate. Its reactivity and ability to interact with biological targets make it a promising compound for the development of new therapeutics.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of S-(4-Acetamidophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 4-Acetamidophenyl acetate
  • S-(4-Acetamidophenyl) thioacetate
  • 4-Acetamidophenyl dimethylcarbamate

Comparison: S-(4-Acetamidophenyl) dimethylcarbamothioate is unique due to the presence of the carbamothioate group, which imparts distinct reactivity compared to similar compounds. For example, while 4-acetamidophenyl acetate is primarily used in esterification reactions, this compound can participate in a wider range of chemical transformations due to the presence of the sulfur atom.

Properties

IUPAC Name

S-(4-acetamidophenyl) N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-8(14)12-9-4-6-10(7-5-9)16-11(15)13(2)3/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTWPJONCJWDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305703
Record name S-(4-Acetamidophenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13512-00-0
Record name NSC171494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-(4-Acetamidophenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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